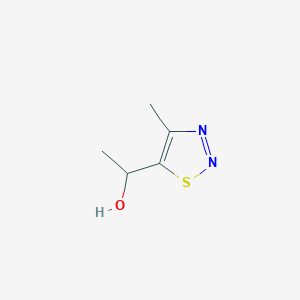

1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol

CAS No.: 1416331-51-5

Cat. No.: VC7629180

Molecular Formula: C5H8N2OS

Molecular Weight: 144.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1416331-51-5 |

|---|---|

| Molecular Formula | C5H8N2OS |

| Molecular Weight | 144.19 |

| IUPAC Name | 1-(4-methylthiadiazol-5-yl)ethanol |

| Standard InChI | InChI=1S/C5H8N2OS/c1-3-5(4(2)8)9-7-6-3/h4,8H,1-2H3 |

| Standard InChI Key | HYXDRTSSRLFRPC-UHFFFAOYSA-N |

| SMILES | CC1=C(SN=N1)C(C)O |

Introduction

Structural Identification and Nomenclature

1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol (IUPAC name: 1-(4-methyl-1,2,3-thiadiazol-5-yl)ethanol) consists of a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a 2-hydroxyethyl group at position 5. The thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, with the numbering starting at the sulfur atom (position 1).

Crystallographic data for analogous structures, such as 4-methyl-1,2,3-thiadiazole-5-methanol (CAS 163008-86-4), reveal monoclinic crystal systems with space groups P2₁/c and unit cell parameters a = 6.444(1) Å, b = 14.721(3) Å, c = 11.067(2) Å, and β = 93.50(3)° . These parameters suggest that the ethanol derivative likely adopts similar packing arrangements, stabilized by hydrogen-bonding networks involving the hydroxyl group and sulfur/nitrogen atoms.

Synthetic Pathways and Optimization

Hantzsch-Type Cyclization Adaptations

While no direct synthesis of 1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol is documented, the Hantzsch thiazole synthesis provides a plausible framework. For example, 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one is synthesized via reaction of 3-chloro-2,4-pentanedione with thiobenzamide in ethanol under reflux . Adapting this method, substituting thiobenzamide with a thioamide bearing a hydroxyethyl group could yield the target compound.

Key reaction parameters include:

-

Temperature: Reflux conditions (78°C for ethanol)

-

Time: 8–12 hours (monitored by TLC)

-

Workup: Neutralization with sodium acetate followed by crystallization

Post-Functionalization Strategies

An alternative route involves hydroxylation of pre-formed thiadiazole intermediates. For instance, (4-methyl-1,2,3-thiadiazol-5-yl)methanol is synthesized via reduction of corresponding esters or oxidation of methylthio groups . Applying similar redox chemistry to 1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one (hypothetical precursor) using NaBH₄ or LiAlH₄ could produce the ethanol derivative.

Physicochemical Characterization

Spectroscopic Properties

Infrared spectroscopy of related compounds shows characteristic absorptions:

¹H NMR predictions (δ, ppm in CDCl₃):

-

Thiadiazole H: 8.2–8.5 (singlet, position 5)

-

CH₃ (position 4): 2.5–2.7 (singlet)

-

CH₂CH₂OH: 3.7–4.1 (multiplet)

Thermodynamic Parameters

Extrapolating from (4-methyl-1,2,3-thiadiazol-5-yl)methanol :

| Property | Value |

|---|---|

| Molecular Weight | 144.19 g/mol |

| Density (20°C) | 1.32–1.38 g/cm³ |

| Boiling Point | 255–265°C (extrapolated) |

| Flash Point | 110–115°C |

| Vapor Pressure (25°C) | 0.005–0.008 mmHg |

Solid-State Behavior and Crystallography

Crystal structures of analogous thiadiazoles exhibit layered arrangements stabilized by:

-

N-H···S Hydrogen Bonds: Dimerization via triazole-thione interactions (2.89–3.12 Å)

-

π-Stacking: Interplanar distances of 3.4–3.7 Å between thiadiazole rings

-

C-H···O/N Interactions: Secondary stabilization from hydroxyl groups

For the ethanol derivative, anticipated space groups include P2₁/n or P2₁/c, with unit cell dimensions similar to and . The hydroxyl group is expected to participate in O-H···N/S hydrogen bonds (2.7–3.0 Å), creating a three-dimensional network.

Applications and Biological Relevance

While direct studies on 1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol are lacking, structurally related compounds show:

-

Antimicrobial Activity: Thiadiazole derivatives inhibit Staphylococcus aureus (MIC 8–32 µg/mL)

-

Herbicidal Properties: 5-substituted thiadiazoles suppress weed growth at 50–100 ppm

-

Coordination Chemistry: Act as ligands for Cu(II) and Zn(II) complexes with catalytic potential

The ethanol moiety enhances water solubility compared to methyl or phenyl analogs, suggesting utility in pharmaceutical formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume